molecular formula C7H11N3 B169093 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126052-22-0

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B169093
CAS No.: 126052-22-0
M. Wt: 137.18 g/mol
InChI Key: VJISEYLRRDUZHP-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a bicyclic heterocyclic compound that serves as a key synthetic intermediate and pharmacophore in medicinal chemistry research. Its primary research value lies in its role as a critical scaffold for investigating signal transduction pathways. Derivatives based on this core structure have been identified as potent ligands that preferentially silence Gαq proteins, which are crucial regulators of numerous cellular processes and therapeutic targets . The structural requirements for this biological activity include the bicyclic skeleton itself, highlighting the importance of this core structure . Furthermore, this chemical scaffold is explored in the development of modulators for the P2X7 receptor, a ligand-gated ion channel implicated in neuropathic pain, inflammatory conditions, and neurodegenerative disorders . Patents also disclose related tetrahydroimidazopyrazine derivatives as potential inhibitors for targets like Dipeptidyl Peptidase 4 (DPP-4) for the treatment of type II diabetes . This compound provides researchers with a versatile building block for probing diverse biological mechanisms and developing new therapeutic agents.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-10-3-2-8-4-7(10)9-6/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJISEYLRRDUZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126052-22-0
Record name 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
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Preparation Methods

Alternative Cyclization Strategies

While less common, diamines have been explored as precursors for constructing the bicyclic system. For example, condensation of 1,2-diaminopropane with α-ketoesters under acidic conditions generates imidazoline intermediates, which are subsequently oxidized to the target compound. However, this method suffers from lower regioselectivity compared to the Davidson-type approach.

Reaction Conditions and Optimization

Solvent and Temperature Effects

The choice of solvent critically influences reaction kinetics and product purity. Toluene, with its high boiling point and non-polar nature, optimally facilitates ammonia-mediated cyclization by stabilizing transition states without participating in side reactions. Lower-polarity solvents (e.g., hexane) reduce yields due to poor intermediate solubility, while polar aprotic solvents (e.g., DMF) accelerate unwanted dimerization.

Temperature Optimization :

  • Cyclization: 110°C (reflux) ensures complete conversion within 12–24 hours.

  • Alkylation: Moderate temperatures (60°C) prevent N-3 alkylation, preserving regioselectivity.

Stereochemical Control

The use of enantiomerically pure amino acids (d- or l-configuration) dictates the stereochemistry of the final product. For instance, l-alanine yields (S)-configured derivatives, whereas d-alanine produces (R)-enantiomers. Chiral HPLC or enzymatic resolution may further refine enantiomeric excess (ee > 98%).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors enhances reproducibility and reduces reaction times. Microreactors with controlled residence times (5–10 minutes) achieve near-quantitative yields in the alkylation step by minimizing thermal gradients.

Purification Techniques

Industrial processes prioritize cost-effective purification:

  • Crystallization : Ethanol/water mixtures (7:3 v/v) recover the product with >95% purity.

  • Chromatography : Reserved for high-value pharmaceuticals; silica gel columns with ethyl acetate/hexane eluents remove trace impurities.

Comparative Analysis of Methodologies

Parameter Davidson-Type Method Diamine Cyclization
Yield68–75%45–52%
Regioselectivity>95%70–80%
ScalabilityExcellentModerate
Stereochemical ControlHighLow

The Davidson-type method outperforms alternative routes in yield and selectivity, making it the preferred choice for both academic and industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its therapeutic potential due to its interaction with biological targets. Notably, it has been identified as a P2X7 receptor modulator , which is relevant in the treatment of several conditions, including:

  • Neuropathic Pain
  • Chronic Inflammatory Pain
  • Neurodegenerative Diseases (e.g., Alzheimer's disease)

Beyond medicinal uses, 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is being investigated for its potential in developing novel materials with specific electronic or optical properties. Its unique structure allows it to interact favorably with other materials in composite formulations.

Case Study: P2X7 Modulation

A study demonstrated that specific derivatives of this compound effectively reduced ATP-induced cytokine release in macrophages. This finding suggests a promising avenue for developing anti-inflammatory drugs targeting P2X7 receptors.

Case Study: Material Development

Research into the electronic properties of this compound has shown that it can be incorporated into polymer matrices to enhance conductivity and stability. This application is particularly relevant in the development of sensors and electronic devices.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s fused ring structure allows it to fit into the active sites of these targets, thereby exerting its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Pyrazine vs. Pyrimidine Derivatives

  • Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyrimidine :
    Replacing the pyrazine ring with pyrimidine (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine) alters hydrogen-bonding capacity and aromaticity. Pyrimidine derivatives exhibit antibacterial activity due to hydrazone side chains, whereas pyrazine derivatives like BIM-46174 preferentially target Gαq proteins .
    • Example : 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives (8a–k) showed MIC values of 4–32 µg/mL against Staphylococcus aureus .

Fused Ring Systems

  • Benzoimidazopyrrolopyrazines :
    Solvent-controlled synthesis yields fused systems like 6-methylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine. These extended π-systems enhance rigidity and binding to hydrophobic pockets in enzymes like HDAC6 .

Substituent Effects on Bioactivity

Position 2 Modifications

  • Methyl vs. Trifluoromethyl :
    • 2-Methyl : Enhances HDAC6 inhibition (e.g., And63: IC50 = 33 nM, >100-fold selectivity over HDAC8) .
    • 2-Trifluoromethyl : Introduced via sulfonyl fluoride chemistry (e.g., SI-1), enabling SuFEx click reactions for targeted drug delivery .
  • Halogen Substitutions :
    • 2-Bromo : Increases molecular weight (274.971 g/mol) and polar surface area, improving solubility for CNS-targeting agents .

Position 7/8 Modifications

  • 7-Methyl : 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbaldehyde (MW = 165.196 g/mol) forms Schiff bases with lysine residues, useful in covalent inhibitor design .
  • 8,8-Dimethyl : Derivatives like 2-(4-fluoro-3-methylphenyl)-8,8-dimethyl-tetrahydroimidazo[1,2-a]pyrazine exhibit antimalarial activity, with crude yields >2 g despite instability .

Physicochemical Properties

Compound (Example) Molecular Formula Molecular Weight (g/mol) LogP Solubility (mg/mL)
2-Methyl derivative C7H12ClN3 173.64 1.2 12.5 (PBS)
2-Trifluoromethyl derivative C7H9F3N3 192.16 2.1 8.3 (DMSO)
7-Methyl carbaldehyde C8H11N3O 165.20 0.8 25.0 (MeOH)

Biological Activity

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (often referred to as THIP) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H12_{12}N3_3
  • Molecular Weight : 140.19 g/mol
  • CAS Number : 1363404-99-2

Biological Activity Overview

Research indicates that THIP exhibits a range of biological activities including neuroprotective effects, anti-inflammatory properties, and potential as an orexin receptor antagonist.

Neuroprotective Effects

One of the significant findings regarding THIP is its neuroprotective activity. In a study involving PC12 cells exposed to oxidative stress:

  • EC50_{50} values were reported at 5.44 μM and 3.68 μM , indicating effective inhibition of apoptosis through modulation of mitochondrial pathways. Specifically, THIP was shown to:
    • Up-regulate the Bcl-2/Bax ratio.
    • Down-regulate cytochrome-C expression.
    • Inhibit caspase-3 and caspase-9 activities, which are critical in the apoptotic pathway .

Anti-inflammatory Activity

THIP also demonstrates anti-inflammatory properties by inhibiting nitric oxide (NO) production in RAW264.7 macrophages. At a concentration of 20 μM , it showed a significant reduction in LPS-induced NO overexpression .

Orexin Receptor Antagonism

THIP has been identified as a non-peptide antagonist of the orexin OX1 receptor. This mechanism suggests potential applications in treating sleep disorders and obesity by modulating orexin signaling pathways . The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite.

Case Studies and Research Findings

Several studies have explored the biological activity of THIP:

  • Neuroprotection in Ischemia Models :
    • In animal models of cerebral ischemia-reperfusion injury, THIP administration significantly reduced infarct size and improved neurological outcomes .
  • Hypertension-Induced Renal Injury :
    • A recent study evaluated THIP's effects on chronic kidney disease (CKD). Oral administration resulted in decreased mean blood pressure and protection against podocyte damage in hypertensive rats .
  • Cancer Cell Lines :
    • THIP exhibited cytotoxic effects against various cancer cell lines with IC50_{50} values ranging from 0.07 μM to 10.74 μM , demonstrating its potential as an anticancer agent .

Data Tables

Biological ActivityEC50_{50} / IC50_{50} ValuesReference
Neuroprotection (PC12 cells)5.44 μM / 3.68 μM
Anti-inflammatory (RAW264.7)20 μM
Cancer Cell Cytotoxicity0.07 - 10.74 μM

Q & A

Q. What are the established synthetic routes for 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, and how can reaction conditions be optimized?

The compound is typically synthesized via catalytic hydrogenation of its unsaturated precursor. For example, hydrogenation of imidazo[1,2-a]pyrazine using PtO₂ in 2-methoxyethanol under 4 bar H₂ at room temperature yields the tetrahydro derivative with 76% efficiency . Key optimization parameters include catalyst loading (e.g., 8.5% PtO₂ by mass), solvent choice (polar aprotic solvents enhance stability), and inert atmosphere to prevent oxidation. Impurities from borane reductions (e.g., in antimalarial intermediates) require careful quenching with methanol and silica-free purification to avoid decomposition .

Q. How is structural integrity confirmed post-synthesis?

Characterization relies on multimodal spectroscopy:

  • ¹H NMR : Distinct signals for the tetrahydro ring protons (e.g., broad singlets at 3.94, 3.35, and 1.95 ppm for cyclic CH₂ groups) and substituents (e.g., trifluoromethyl groups at 7.85 ppm) .
  • Mass spectrometry : (M+H)⁺ peaks align with theoretical molecular weights (e.g., m/z 237.18 for trifluoroacetate salts) .
  • IR spectroscopy : Confirms functional groups like carbonyls (1700–1650 cm⁻¹) and NH stretches (3300–3200 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Antibacterial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported for hydrazone derivatives .
  • Antiviral screening : HIV reverse transcriptase inhibition assays using pyrrolo[2,3-b]pyridine derivatives synthesized from the scaffold .

Advanced Research Questions

Q. How do structural modifications impact HDAC6 selectivity and potency?

Substituents on the fused ring system critically influence HDAC6 inhibition. For example, introducing hydrophobic capping groups (e.g., aryl sulfonamides) enhances binding to the HDAC6 surface, while fused ring spacers improve occupancy in the enzyme’s channel. And63, a derivative, achieved an IC₅₀ of 33 nM with >100-fold selectivity over HDAC8. Homology modeling reveals that steric compatibility with HDAC6’s tubular active site drives selectivity .

Q. What strategies resolve synthetic challenges like intermediate instability?

  • Borane-mediated reductions : Excess borane in THF generates volatile byproducts; quenching with methanol followed by solvent evaporation and silica-free chromatography (e.g., using NH₃/MeOH/CH₂Cl₂) mitigates degradation .
  • Air-sensitive intermediates : Conduct reactions under nitrogen and use stabilizers like ascorbic acid for azide-containing intermediates .

Q. How can computational methods guide isoform-selective inhibitor design?

  • Homology modeling : Predicts binding modes of tetrahydroimidazo[1,2-a]pyrazine derivatives in targets like HDAC6 or TRPC5. For HDAC6, the fused ring spacer’s length must match the channel’s ~12 Å depth .
  • Docking studies : Used to optimize NaV1.7 inhibitors by positioning heteroatoms (e.g., nitrogen) for hydrogen bonding with Tyr-1537 and Asp-1616, improving potency 10-fold over inactive analogues .

Q. What role does the scaffold play in TRPC5 inhibition for nephroprotection?

Pyridazinone derivatives with the tetrahydroimidazo[1,2-a]pyrazine core block TRPC5-mediated Ca²⁺ influx in HEK-293 cells. Modifications to the pyridazinone group (e.g., electron-withdrawing substituents) enhance binding affinity, reducing renal fibrosis in murine models. Fluorescence-based Ca²⁺ mobilization assays are key for evaluating efficacy .

Q. How can multicomponent reactions diversify the scaffold for library synthesis?

The Groebke-Blackburn-Bienaymé (GBB) reaction efficiently generates imidazo[1,2-a]pyrazin-8-amines, mimicking adenine. Reacting diaminopyrazines with aldehydes and isocyanides under mild conditions (e.g., ethanol, 50°C) yields >20 derivatives in one step. This method is scalable for high-throughput screening .

Tables for Key Data

Application Derivative Key Modification Activity (IC₅₀ or MIC) Reference
HDAC6 InhibitionAnd63Hydrophobic capping group33 nM (HDAC6)
NaV1.7 InhibitionTetrahydroimidazo[1,2-a]pyrazine 135,6-Fused ring saturation10-fold improvement vs. 12
Antibacterial AgentsHydrazone 8d4-CF₃ benzylidene substituentMIC = 12.5 µg/mL (S. aureus)
TRPC5 InhibitionPyridazinone derivativeElectron-withdrawing substituentsEC₅₀ = 0.8 µM

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